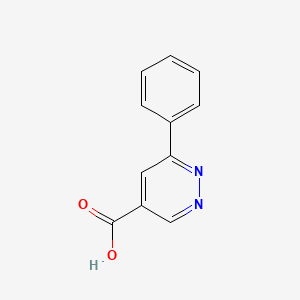

6-Phenylpyridazine-4-carboxylic acid

Description

Propriétés

IUPAC Name |

6-phenylpyridazine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)9-6-10(13-12-7-9)8-4-2-1-3-5-8/h1-7H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUNRNLGUCRYRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1425498-70-9 |

Source

|

| Record name | 6-phenylpyridazine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical properties and stability of 6-Phenylpyridazine-4-carboxylic acid

An In-Depth Technical Guide to the Chemical Properties, Stability, and Synthetic Utility of 6-Phenylpyridazine-4-carboxylic Acid

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of balancing a molecule's lipophilicity with its target affinity and pharmacokinetic profile. Traditional phenyl and pyridine rings often lead to highly lipophilic candidates that suffer from poor aqueous solubility and dangerous off-target effects, such as hERG potassium channel blockade.

Enter the pyridazine scaffold. Specifically, 6-Phenylpyridazine-4-carboxylic acid (CAS: 1425498-70-9) has emerged as a highly versatile, bifunctional building block. By combining the unique electronic properties of a 1,2-diazine core with the synthetic handle of a carboxylic acid, this compound serves as a critical intermediate in the development of advanced therapeutics, ranging from kinase inhibitors to ion channel modulators.

This whitepaper provides a comprehensive, field-proven analysis of the physicochemical properties, chemical stability, and synthetic methodologies associated with 6-Phenylpyridazine-4-carboxylic acid, designed to empower researchers in structural optimization and workflow design.

Physicochemical Profiling & Structural Dynamics

The utility of 6-Phenylpyridazine-4-carboxylic acid stems directly from its structural topology. The adjacent nitrogen atoms in the pyridazine ring create a strong localized dipole, fundamentally altering the electron distribution compared to standard aromatic systems[1].

Causality in Drug Design: The high dipole moment (~4.2 D for the parent core) and the strong hydrogen-bond accepting potential of the N-N system allow the molecule to engage in unique binding modes within protein pockets. Furthermore, the two nitrogens significantly lower the calculated partition coefficient (cLogP), which improves aqueous solubility and reduces the lipophilicity-driven toxicity often associated with hERG liability[1].

Table 1: Quantitative Physicochemical Data

| Property | Value | Scientific Implication & Causality |

| Molecular Formula | C₁₁H₈N₂O₂ | Standard fragment size, ideal for modular drug design without exceeding Lipinski's Rule of 5 parameters[2]. |

| Molecular Weight | 200.058 Da | Low molecular weight allows for extensive downstream derivatization (e.g., amide coupling)[2]. |

| CAS Number | 1425498-70-9 | Unique identifier for procurement, safety data, and regulatory tracking[3]. |

| Dipole Moment (Core) | ~4.2 D | The pronounced polarity enhances electrostatic interactions and π-π stacking with target proteins[1]. |

| pKa (Carboxylic Acid) | ~3.5 (Estimated) | Ensures the molecule is deprotonated at physiological pH (7.4), aiding in solubility, but allows for precipitation during acidic workups. |

Chemical Stability & Degradation Pathways

Understanding the stability of a building block is non-negotiable for formulating robust synthetic routes and predicting shelf-life.

Thermal and Ambient Stability: 6-Phenylpyridazine-4-carboxylic acid is highly stable under standard ambient conditions. The pyridazine ring exhibits strong aromatic resonance, preventing spontaneous degradation or tautomerization[4][5].

Oxidative Stability: The compound is broadly resistant to mild oxidizing agents. However, the presence of the adjacent nitrogen atoms introduces a specific vulnerability to strong electrophilic oxidants (e.g., mCPBA, hydrogen peroxide). Under forcing conditions, the nitrogen atoms can undergo N-oxidation to form mono- or di-N-oxides.

Chemical stability and oxidative degradation pathways of the pyridazine core.

Applications in Medicinal Chemistry

The carboxylic acid moiety at the 4-position serves as a prime synthetic handle for amide coupling, enabling the rapid generation of compound libraries.

-

Voltage-Gated Sodium Channel (Nav1.8) Blockers: Pyridazine-4-carboxylic acid derivatives have been heavily patented for their role in treating pain, itch, and cough by modulating Nav1.8 channels. The carboxylic acid is typically converted into complex amides (e.g., coupling with difluoroazepanes) to lock the molecule into an active conformation[6].

-

Aurora Kinase Modulators: In oncology, the 6-phenylpyridazine scaffold is utilized to target Aurora kinases, which regulate cell cycle and proliferation. The pyridazine nitrogens act as critical hydrogen bond acceptors in the kinase hinge region, while the 6-phenyl group occupies adjacent hydrophobic pockets[7].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) and explaining the causality behind each chemical intervention.

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 6-Phenylpyridazine-4-carboxylic acid from the commercially available precursor, 6-chloro-pyridazine-4-carboxylic acid. Causality: The C6-Cl bond in the pyridazine ring is highly activated toward oxidative addition by palladium due to the electron-withdrawing nature of the adjacent diazine system.

Step-by-Step Methodology:

-

Reagent Preparation: In a clean, dry Schlenk flask, combine 6-chloro-pyridazine-4-carboxylic acid (1.0 eq), phenylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v), followed by K₂CO₃ (3.0 eq).

-

Causality: The aqueous component is mandatory to dissolve the inorganic base, which activates the boronic acid by forming a reactive, electron-rich boronate complex. Dioxane ensures the solubility of the organic substrates.

-

-

Degassing: Purge the system with Argon for 15 minutes.

-

Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) catalyst to an inactive Pd(II) species.

-

-

Reaction Execution: Heat the mixture to 90 °C under Argon for 12 hours. Monitor via LC-MS. The reaction is self-validating when the starting material peak (m/z ~158) disappears, replaced by the product peak (m/z ~201 [M+H]⁺)[2].

-

Workup & Isolation: Cool the mixture to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate in vacuo.

-

Acidification (Critical Step): Dissolve the residue in minimal water and slowly add 1M HCl until the pH reaches 3.0.

-

Causality: The pKa of the product is approximately 3.5. Lowering the pH to 3.0 ensures the carboxylate is fully protonated, neutralizing the molecule and driving its quantitative precipitation from the aqueous phase. Filter and dry the resulting solid.

-

Suzuki-Miyaura cross-coupling synthesis workflow for 6-Phenylpyridazine-4-carboxylic acid.

Protocol B: Forced Degradation & Stability Profiling (LC-MS)

Objective: Validate the oxidative stability of the compound to satisfy ICH Q1A regulatory guidelines.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of 6-Phenylpyridazine-4-carboxylic acid in HPLC-grade Methanol.

-

Oxidative Stress: Transfer 1 mL of the stock to a vial and add 100 µL of 30% H₂O₂. Stir at 40 °C for 24 hours.

-

Quenching & Analysis: Quench the reaction with a saturated sodium thiosulfate solution to neutralize residual peroxide. Inject 5 µL into an LC-MS system (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

-

Data Interpretation: Analyze the chromatogram for the emergence of peaks at m/z ~217 [M+H]⁺, which validates the formation of the mono-N-oxide degradation product.

Conclusion

6-Phenylpyridazine-4-carboxylic acid is far more than a simple chemical building block; it is a strategic asset in medicinal chemistry. By leveraging its unique dipole moment, reduced lipophilicity, and the robust reactivity of its carboxylic acid handle, researchers can design therapeutics that successfully navigate the treacherous waters of target affinity and pharmacokinetic safety.

References

-

PubChemLite. "6-phenylpyridazine-4-carboxylic acid (C11H8N2O2) - PubChemLite". Université du Luxembourg. URL: [Link]

- Google Patents. "WO2023150201A2 - Composés bloquant les canaux de sodium, leurs dérivés et leurs procédés d'utilisation". WIPO.

- Google Patents. "WO2007087276A1 - Aurora kinase modulators and method of use". WIPO.

-

National Institutes of Health (PMC). "The pyridazine heterocycle in molecular recognition and drug discovery". NIH. URL: [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 6-phenylpyridazine-4-carboxylic acid (C11H8N2O2) [pubchemlite.lcsb.uni.lu]

- 3. 6-phenylpyridazine-4-carboxylic acid | 1425498-70-9 [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. grokipedia.com [grokipedia.com]

- 6. WO2023150201A2 - Composés bloquant les canaux de sodium, leurs dérivés et leurs procédés d'utilisation - Google Patents [patents.google.com]

- 7. WO2007087276A1 - Aurora kinase modulators and method of use - Google Patents [patents.google.com]

The Strategic Utility of 6-Phenylpyridazine-4-carboxylic Acid in Medicinal Chemistry: Synthesis, Physicochemical Profiling, and Application Workflows

Executive Summary

In the landscape of modern drug discovery, the 1,2-diazine (pyridazine) heterocycle has emerged as a highly privileged scaffold. Specifically, 6-Phenylpyridazine-4-carboxylic acid (CAS: 1425498-70-9) serves as a critical building block for fragment-based drug discovery (FBDD) and targeted library synthesis[1]. By offering an optimal balance of low lipophilicity, high aqueous solubility, and targeted hydrogen-bonding capabilities, this compound is frequently utilized in the development of kinase inhibitors, GPCR ligands, and advanced therapeutics[2].

This technical guide provides an in-depth analysis of the physicochemical properties, structural rationale, and self-validating synthetic protocols associated with 6-phenylpyridazine-4-carboxylic acid.

Physicochemical Profiling

Understanding the baseline metrics of a building block is essential for predicting its behavior in complex synthetic pathways and biological systems. The molecular weight of 200.19 g/mol places this compound well within the "Rule of Three" (Ro3) parameters for ideal fragment hits[1][3].

Table 1: Core Chemical and Structural Properties

| Property | Value |

| Chemical Name | 6-Phenylpyridazine-4-carboxylic acid |

| CAS Number | 1425498-70-9 |

| Molecular Weight | 200.19 g/mol |

| Molecular Formula | C11H8N2O2 |

| InChIKey | SNUNRNLGUCRYRU-UHFFFAOYSA-N |

| Canonical SMILES | O=C(O)c1cc(c2ccccc2)nnc1 |

| Key Functional Groups | Carboxylic acid (C4), Phenyl ring (C6), 1,2-Diazine core |

Structural Rationale in Drug Design

The selection of 6-phenylpyridazine-4-carboxylic acid over its benzene or pyridine analogs is driven by strict physicochemical causality:

-

Bioisosterism & TPSA Modulation : The pyridazine core acts as a bioisostere for phenyl rings but significantly increases the Topological Polar Surface Area (TPSA). This lowers the overall LogP of the final drug candidate, mitigating the lipophilicity-driven toxicity often seen in late-stage drug development.

-

Hydrogen-Bonding Profile : The adjacent nitrogen atoms at positions 1 and 2 act as powerful bidentate hydrogen-bond acceptors. This is particularly advantageous in targeting the hinge region of kinases. Recent (a kinase implicated in cancer and fibrosis) have successfully utilized 4,6-disubstituted pyridazine cores to achieve high cell-free potency and favorable DMPK profiles[2][4].

-

Orthogonal Functionalization : The C4 carboxylic acid provides a highly reactive handle for amide coupling, while the C6 phenyl group provides essential hydrophobic interactions for binding pocket anchoring.

De Novo Synthesis & Mechanistic Workflows

The preparation of 6-phenylpyridazine-4-carboxylic acid typically relies on a two-step sequence: a palladium-catalyzed cross-coupling followed by ester saponification.

Fig 1: Two-step synthesis of 6-phenylpyridazine-4-carboxylic acid via cross-coupling and hydrolysis.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Regioselective arylation of the C6 position of the pyridazine core[5].

-

Reaction Setup : Charge a flame-dried Schlenk flask with methyl 6-chloropyridazine-4-carboxylate (1.0 equiv) and phenylboronic acid (1.2 equiv).

-

Catalyst & Base : Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv).

-

Causality: Pd(dppf)Cl₂ is specifically selected because the bidentate dppf ligand suppresses undesired β-hydride elimination and stabilizes the palladium center during the challenging oxidative addition to the electron-deficient pyridazine ring.

-

-

Atmosphere Exchange : Evacuate and backfill the flask with N₂ (3 cycles) to prevent oxidative degradation of the Pd(0) active species.

-

Solvent Addition : Inject degassed 1,4-dioxane and water (4:1 v/v).

-

Causality: The biphasic system ensures the solubility of both the organic electrophile and the inorganic base. The presence of water is critical as it accelerates the formation of the reactive palladium-hydroxo complex required for the transmetalation step[5].

-

-

Execution : Heat the mixture to 90 °C for 4 hours.

-

In-Process Control (IPC) : Monitor via LC-MS. The reaction is self-validating when the starting material peak (m/z ~173) is entirely replaced by the product mass (m/z ~215).

-

Workup : Cool to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Protocol 2: Mild Ester Saponification

Objective: Unmasking the carboxylic acid without degrading the heteroaromatic core.

-

Reaction Setup : Dissolve the purified methyl 6-phenylpyridazine-4-carboxylate (1.0 equiv) in a 2:1:1 mixture of THF/MeOH/H₂O.

-

Base Addition : Add LiOH·H₂O (3.0 equiv) portion-wise at 0 °C.

-

Causality: LiOH is a mild base. Maintaining temperatures between 0 °C and room temperature prevents nucleophilic aromatic substitution (SNAr) side reactions. Harsher bases (e.g., boiling NaOH) can lead to nucleophilic attack at the electron-deficient C3 or C5 positions of the pyridazine ring.

-

-

Execution : Stir for 2 hours at room temperature.

-

IPC : TLC (EtOAc/Hexane 1:1) must show complete consumption of the higher Rf ester spot.

-

Workup : Concentrate the organic solvents in vacuo. Acidify the remaining aqueous layer to pH 3 using 1M HCl. The target compound, 6-phenylpyridazine-4-carboxylic acid , will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum[6].

Downstream Application: Amide Library Generation

Once synthesized or procured, 6-phenylpyridazine-4-carboxylic acid is primed for diversification.

Fig 2: Workflow for utilizing the pyridazine scaffold in fragment-based drug discovery (FBDD).

Protocol 3: HATU-Mediated Amide Coupling

To generate libraries of potential kinase inhibitors (such as ALK5 modulators[2]), the carboxylic acid must be coupled with various amines.

-

Activation : Dissolve 6-phenylpyridazine-4-carboxylic acid (1.0 equiv) in anhydrous DMF. Add (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes.

-

Causality: HATU is vastly superior to standard EDC/HOBt for electron-deficient heteroaromatic acids. It rapidly forms a highly reactive OAt ester, minimizing epimerization and overcoming the steric hindrance of the adjacent pyridazine ring. DIPEA acts as a non-nucleophilic base, neutralizing the amine salt without competing for the electrophile.

-

-

Coupling : Add the desired primary or secondary amine (1.2 equiv) and stir for 12 hours at room temperature.

-

Validation : Confirm product formation via LC-MS (ESI+).

-

Purification : Quench with water, extract with DCM, and isolate the final amide via preparative HPLC.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized or purchased 6-phenylpyridazine-4-carboxylic acid, the following analytical benchmarks must be met:

-

LC-MS (ESI-) : Expected [M-H]- at m/z 199.05[3].

-

LC-MS (ESI+) : Expected [M+H]+ at m/z 201.06[3].

-

¹H NMR (DMSO-d6) : The pyridazine protons typically appear as highly deshielded singlets or doublets (depending on exact substitution patterns) downfield (>8.0 ppm) due to the electron-withdrawing nature of the diazine core and the carboxylic acid. The phenyl multiplet will appear between 7.4–8.0 ppm.

References

-

ACS Medicinal Chemistry Letters. "Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors". American Chemical Society (2024). URL:[Link]

-

Molecules. "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies". MDPI (2018). URL:[Link]

Sources

- 1. 1425498-70-9|6-Phenylpyridazine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 6-phenylpyridazine-4-carboxylic acid (C11H8N2O2) [pubchemlite.lcsb.uni.lu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-phenylpyridazine-4-carboxylic acid | 1425498-70-9 [sigmaaldrich.com]

Pharmacophore Analysis of 6-Phenylpyridazine Scaffolds in Modern Drug Design: A Technical Blueprint

Executive Summary

In the landscape of contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to successful drug discovery. The 6-phenylpyridazine moiety has emerged as a highly versatile, structurally robust pharmacophore capable of addressing diverse therapeutic targets—from neuroinflammation and Alzheimer's disease to metabolic disorders and cyclooxygenase (COX-2) inhibition.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere structural descriptions. Herein, we will dissect the physicochemical causality behind the 6-phenylpyridazine scaffold's success, explore target-specific structure-activity relationships (SAR), and provide a self-validating experimental workflow for pharmacophore-guided synthesis.

Physicochemical & Pharmacophoric Profiling

The strategic selection of the 6-phenylpyridazine core in drug design is not arbitrary; it is driven by its unique topological and electronic properties. The pyridazine heterocycle is characterized by weak basicity and a high dipole moment, which subtends strong π-π stacking interactions[1].

Key Pharmacophoric Vectors

-

Dual Hydrogen-Bonding Capacity : The adjacent nitrogen atoms (N1 and N2) in the pyridazine ring act as potent, localized hydrogen-bond acceptors. This allows the scaffold to simultaneously engage multiple hydrogen-bond donors within a target protein's active site[1].

-

Hydrophobic Anchoring : The phenyl ring at the C6 position provides a highly predictable hydrophobic anchor. It frequently inserts into deep lipophilic pockets (such as the COX-2 side pocket or the FABP4 internal cavity), stabilizing the ligand-receptor complex[2].

-

C3 Exit Vector : The C3 position serves as the primary exit vector for functionalization. By introducing amines, carboxamides, or thiones at this position, medicinal chemists can dictate the target specificity of the molecule[3].

Fig 1. Core pharmacophoric features and exit vectors of the 6-phenylpyridazine scaffold.

Target-Specific Scaffold Hopping & SAR

The versatility of the 6-phenylpyridazine scaffold is best illustrated by its application across distinct pharmacological targets.

A. Neuroinflammation & Kinase Inhibition

Alkylated 3-amino-6-phenylpyridazine derivatives have been identified as potent antineuroinflammatory agents. These compounds selectively block the production of pro-inflammatory mediators (IL-1β, iNOS, and NO) by activated glia without disrupting endogenous anti-inflammatory pathways[4]. Mechanistically, these derivatives act as selective inhibitors of Calcium/calmodulin-dependent protein kinase II (CaMKII), distinguishing them from traditional p38 MAPK inhibitors[4].

Fig 2. Antineuroinflammatory signaling pathway via CaMKII inhibition.

B. Alzheimer's Disease (Multi-Target Directed Ligands)

In the pursuit of multi-target-directed ligands (MTDLs) for Alzheimer's disease, the 6-phenylpyridazine core has been hybridized with donepezil-like pharmacophores. Specifically, N-(2-substituted ethyl)-6-phenylpyridazine-3-carboxamide derivatives have demonstrated exceptional dual inhibitory effects against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)[3]. The pyridazine core binds the peripheral anionic site, while the C6-phenyl reaches into the catalytic triad.

C. Metabolic Disorders (FABP4 Inhibition)

Computer-aided drug design and ligand growing experiments have successfully repurposed the pyridazin-3(2H)-one scaffold for the inhibition of Fatty Acid Binding Protein 4 (FABP4)[2]. Incorporating 4-amino and 4-ureido groups onto the 6-phenylpyridazine core creates a robust hydrogen-bonding network that perfectly complements the FABP4 binding pocket[2].

Quantitative Data Presentation

To facilitate cross-target comparison, the following table summarizes the biological activities of key 6-phenylpyridazine derivatives based on recent literature.

| Compound Class / Derivative | Primary Target | Biological Activity (IC50 / EC50) | Key Pharmacophore Interaction |

| Alkylated 3-amino-6-phenylpyridazine | CaMKII (Neuroinflammation) | ~1.0 - 5.0 μM | H-bonding via C3-amino; Hydrophobic packing of C6-phenyl[4] |

| N-(2-substituted ethyl)-6-phenylpyridazine-3-carboxamide | AChE / BuChE (Alzheimer's) | AChE: 0.16 μM, BuChE: 9.80 μM | Dual binding: Pyridazine core in peripheral site, Phenyl in catalytic triad[3] |

| 4-amino-2-methyl-6-phenylpyridazine-3(2H)-thione | FABP4 (Metabolic/Cancer) | Nanomolar range | H-bond network via thione/amino groups; Phenyl in hydrophobic pocket[2] |

| Antipyrine/6-phenylpyridazinone hybrid | COX-2 (Inflammation) | Nanomolar range | Selective insertion of the 6-phenyl group into the COX-2 side pocket[5] |

Experimental Methodology: Synthesis & Validation

To ensure scientific integrity, the synthesis of these derivatives must follow a self-validating protocol. Below is the optimized, step-by-step methodology for synthesizing a 3-amino-6-phenylpyridazine derivative, detailing the causality behind each chemical choice.

Fig 3. Pharmacophore-guided scaffold hopping and parallel synthesis workflow.

Protocol: Synthesis of 3-Amino-6-phenylpyridazine Derivatives

Step 1: Friedel-Crafts Acylation & Cyclocondensation

-

Procedure : React benzene with succinic anhydride in the presence of anhydrous AlCl3 to yield β -aroyl propionic acid. Subsequently, reflux the intermediate with aqueous hydrazine hydrate to form 6-phenyl-4,5-dihydro-3(2H)-pyridazinone.

-

Causality : Hydrazine is a potent bis-nucleophile perfectly suited for forming the 1,2-diazine ring. The dihydro intermediate is thermodynamically stable and easily isolated via precipitation.

Step 2: Aromatization and Halogenation

-

Procedure : Treat the 6-phenyl-3(2H)-pyridazinone with phosphorus oxychloride ( POCl3 ) under reflux for 6 hours. Pour over crushed ice and neutralize to isolate 3-chloro-6-phenylpyridazine.

-

Causality : POCl3 serves a dual purpose: it acts as a chlorinating agent and drives the aromatization of the ring. This creates a highly reactive electrophilic center at the C3 position, priming it for nucleophilic substitution.

Step 3: Amination via Hydrazinolysis and Reduction

-

Procedure : Reflux the 3-chloro derivative with aqueous hydrazine to form 3-hydrazino-6-phenylpyridazine. Next, reduce the hydrazine intermediate using hydrogen gas over a Nickel-Aluminum alloy catalyst to yield the final 3-amino-6-phenylpyridazine[4].

-

Causality : Direct amination of chloropyridazines with ammonia requires extreme pressure and temperature, often leading to degradation. The hydrazinolysis-reduction route is milder and higher yielding. The Raney-type Ni-Al alloy provides a highly active surface area for the chemisorption of hydrogen, allowing the selective cleavage of the N-N bond without over-reducing the aromatic pyridazine ring[4].

Step 4: Self-Validating Structural Gate

-

Procedure : Analyze the purified product using High-Resolution Mass Spectrometry (HRMS) and 13C -NMR before proceeding to biological assays.

-

Causality : Biological data is useless if the chemical probe is impure. HRMS confirms the exact mass, preventing false positives from isobaric impurities. 13C -NMR is critical to confirm the integrity of the highly deshielded pyridazine carbons (typically >140 ppm for C3 and C6), ensuring the heterocycle remains intact.

Conclusion

The 6-phenylpyridazine scaffold is a masterclass in rational drug design. By leveraging its inherent dipole moment, dual hydrogen-bonding capabilities, and precise exit vectors, medicinal chemists can execute highly effective scaffold hopping strategies. Whether targeting the deep hydrophobic pockets of FABP4, the catalytic triad of cholinesterases, or the ATP-binding sites of kinases, the 6-phenylpyridazine core provides a reliable, synthetically accessible, and highly tunable foundation for next-generation therapeutics.

References

- Source: PMC (NIH)

- Discovery of a 3-Amino-6-phenyl-pyridazine Derivative as a New Synthetic Antineuroinflammatory Compound Source: Journal of Medicinal Chemistry - ACS Publications URL

- Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)

- The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 Source: RSC Publishing URL

- Synthesis of antipyrine/pyridazinone hybrids and investigation of their in vivo analgesic and anti-inflammatory activities Source: Tubitak URL

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Solubility Dynamics of 6-Phenylpyridazine-4-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary

In early-stage drug discovery, the transition from in silico hit identification to in vitro biological screening is frequently bottlenecked by poor physicochemical properties. 6-Phenylpyridazine-4-carboxylic acid (CAS: 1425498-70-9) is a highly versatile heterocyclic building block. However, its structural dichotomy—combining a highly lipophilic phenyl ring with an ionizable carboxylic acid and a polar pyridazine core—creates complex solubility behaviors across different solvent systems [1].

This whitepaper provides an in-depth analysis of the solubility profile of 6-Phenylpyridazine-4-carboxylic acid, contrasting its behavior in Dimethyl Sulfoxide (DMSO) against aqueous media. By detailing the causality behind kinetic and thermodynamic solubility phenomena, this guide establishes a self-validating framework for designing robust, artifact-free assays.

Physicochemical Architecture & Causality

To predict and manipulate the solubility of 6-Phenylpyridazine-4-carboxylic acid, one must dissect its structural components and their thermodynamic interactions with solvents.

-

The Pyridazine Core: This six-membered aromatic heterocycle contains two adjacent nitrogen atoms. It is highly electron-withdrawing, which lowers the pKa of the attached carboxylic acid compared to a standard benzoic acid.

-

The Phenyl Substituent (Position 6): This planar, non-polar ring introduces significant lipophilicity. It drives hydrophobic interactions, promoting strong crystal lattice packing in the solid state, which thermodynamically resists dissolution in water.

-

The Carboxylic Acid (Position 4): This functional group acts as both a hydrogen-bond donor and acceptor. Its ionization state is strictly governed by the pH of the microenvironment, acting as the primary lever for aqueous solubility.

Mechanistic pathways of 6-Phenylpyridazine-4-carboxylic acid solubility across solvents.

Solubility Dynamics: DMSO vs. Aqueous Media

Understanding the divergence between organic and aqueous solubility is critical for avoiding false positives in high-throughput screening (HTS) [2].

Dimethyl Sulfoxide (DMSO): The Universal Aprotic Vehicle

DMSO is a polar aprotic solvent with a high dielectric constant. It excels at solvating 6-Phenylpyridazine-4-carboxylic acid because it can disrupt the compound's crystal lattice without requiring the energetic penalty of breaking water-water hydrogen bonds. The oxygen atom in DMSO acts as a strong hydrogen-bond acceptor for the carboxylic acid, while the hydrophobic methyl groups interact favorably with the phenyl ring. Consequently, stock solutions of 10 mM to 50 mM are easily achieved and remain stable at room temperature [3].

Aqueous Media: The pH-Dependent Bottleneck

In aqueous buffers, solubility is dictated by the compound's ionization state.

-

At pH 1.2 (Simulated Gastric Fluid): The ambient pH is below the pKa of the carboxylic acid (predicted pKa ~3.0–4.0). The molecule remains fully protonated and neutral. The lipophilic phenyl group dominates, leading to water exclusion and poor solubility (< 10 µM).

-

At pH 7.4 (Simulated Intestinal Fluid / PBS): The pH exceeds the pKa, resulting in a deprotonated carboxylate anion. This charged species engages in highly favorable ion-dipole interactions with water molecules, drastically increasing solubility (often > 100 µM).

Quantitative Data Summary

The following table synthesizes the expected solubility parameters based on physicochemical modeling and standard ADME profiling for this chemical class [4].

| Solvent System | pH | Ionization State | Expected Solubility Range | Primary Solvation Mechanism |

| 100% DMSO | N/A | Neutral | > 50,000 µM (>10 mg/mL) | Dipole-Dipole & H-Bond Acceptance |

| SGF Buffer | 1.2 | Protonated (Neutral) | < 10 µM | Limited H-Bonding, High Lipophilicity |

| PBS Buffer | 7.4 | Deprotonated (Anionic) | 100 - 500 µM | Ion-Dipole Interactions |

Experimental Methodologies: A Self-Validating Protocol System

To accurately profile this compound, scientists must differentiate between Kinetic and Thermodynamic solubility. Kinetic solubility measures the precipitation of a pre-dissolved compound (from DMSO) into an aqueous buffer, often yielding amorphous precipitates. Thermodynamic solubility measures the equilibrium dissolution of a solid crystalline lattice directly into water [5].

Self-validating workflow comparing kinetic and thermodynamic solubility assays.

Protocol 1: Kinetic Solubility via Solvent Shift

Causality: This assay mimics the conditions of biological screening where DMSO stocks are rapidly diluted into aqueous assay buffers. It often overestimates true solubility because the rapid solvent shift forces the compound into a high-energy amorphous precipitate rather than a stable crystal lattice [6].

Step-by-Step Procedure:

-

Stock Preparation: Accurately weigh the compound and dissolve in anhydrous DMSO to create a 10 mM stock. Self-Validation: Ensure complete dissolution via visual inspection and sonication if necessary.

-

Solvent Shift: Aliquot 196 µL of target aqueous buffer (e.g., PBS pH 7.4) into a 96-well plate. Add 4 µL of the 10 mM DMSO stock.

-

Critical Control: The final DMSO concentration is restricted to 2%. Exceeding this threshold artificially inflates solubility via cosolvent effects.

-

-

Equilibration: Seal the plate and shake at 300 RPM at 25°C for 24 hours.

-

Phase Separation: Filter the suspension through a 0.45 µm PVDF filter plate. Causality: Filtration removes amorphous nano-precipitates that would otherwise scatter light and cause falsely elevated concentration readings during UV/MS analysis.

-

Quantification: Dilute the filtrate 1:10 in mobile phase and analyze via LC-MS/MS against a standard curve prepared in 100% DMSO.

Protocol 2: Thermodynamic Equilibrium Solubility (Shake-Flask)

Causality: This is the gold standard for formulation development. It measures the energy required to break the stable crystalline lattice of the solid powder directly in water, representing the true equilibrium state [7].

Step-by-Step Procedure:

-

Solid Addition: Add an excess amount of solid 6-Phenylpyridazine-4-carboxylic acid (e.g., 2-5 mg) directly into a glass vial.

-

Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., SGF pH 1.2 or PBS pH 7.4). Do not add any DMSO.

-

Long-Term Equilibration: Cap the vial and incubate on an orbital shaker at 37°C for 48 to 72 hours. Causality: Extended incubation is mandatory to overcome the high activation energy of crystal lattice dissolution and ensure thermodynamic equilibrium is achieved.

-

Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes to pellet the undissolved crystalline material. Carefully aspirate the supernatant.

-

Quantification: Analyze the supernatant via LC-MS/MS. Self-Validation: Verify the pH of the buffer post-incubation. The dissolution of a carboxylic acid can lower the pH of unbuffered or weakly buffered solutions, altering the result.

Strategic Implications for Drug Development

Mishandling the solubility profile of 6-Phenylpyridazine-4-carboxylic acid can lead to catastrophic failures in assay interpretation. When DMSO stocks of this compound are diluted into aqueous biological assays, the sudden drop in solubility can cause the formation of colloidal nano-aggregates.

These aggregates are notorious for non-specifically binding to proteins, causing enzyme inhibition artifacts (false positives in HTS)[8]. To mitigate this, researchers must:

-

Determine the kinetic solubility limit in the exact assay buffer before running biological screens.

-

Maintain assay concentrations strictly below the kinetic precipitation point.

-

Utilize dynamic light scattering (DLS) or laser nephelometry to detect invisible nano-precipitates in the assay wells if anomalous biological activity is observed.

References

-

PubChemLite. (2026). 6-phenylpyridazine-4-carboxylic acid (C11H8N2O2). Université du Luxembourg. Retrieved from [Link]

-

Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. Retrieved from [Link]

-

BioDuro-Sundia. (2025). ADME Solubility Assay. Retrieved from [Link]

-

Petereit, A., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, ACS Publications. Retrieved from [Link]

-

Bienta. (2025). Laser Nephelometry Solubility Assays. Retrieved from [Link]

Physicochemical Profiling of 6-Phenylpyridazine-4-carboxylic acid: pKa, Ionization States, and Analytical Methodologies

Executive Summary

In contemporary drug discovery, the pyridazine ring serves as a privileged pharmacophore and a versatile bioisostere for phenyl and heteroaromatic rings[1]. Its high dipole moment and capacity to act as a hydrogen bond acceptor significantly enhance the aqueous solubility and target-binding affinity of lead compounds[1]. 6-Phenylpyridazine-4-carboxylic acid (CAS: 1425498-70-9)[2] is a highly functionalized building block whose physicochemical behavior is dictated by the interplay between its electron-deficient diazine core, the extended conjugation of the phenyl substituent, and the ionizable carboxylic acid moiety.

This technical guide provides an in-depth analysis of the pKa values and ionization states of 6-Phenylpyridazine-4-carboxylic acid, offering a foundational framework for researchers engaged in formulation, ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and rational drug design.

Structural and Electronic Determinants of pKa

Understanding the ionization behavior of 6-Phenylpyridazine-4-carboxylic acid requires a deconstruction of its micro-environmental electronic effects. The molecule possesses two distinct ionizable centers:

-

The Pyridazine Ring Nitrogens (N1, N2): Unsubstituted pyridazine is a weak base with an experimentally determined pKa of 2.24[1]. In 6-phenylpyridazine-4-carboxylic acid, the basicity of these nitrogens is heavily suppressed. The carboxylic acid group at the C4 position exerts a strong electron-withdrawing effect (-I, -M), pulling electron density away from the ring. Consequently, the predicted pKa for the conjugate acid of the pyridazine ring drops to approximately 1.2 – 1.5 .

-

The Carboxylic Acid (-COOH): A standard benzoic acid has a pKa of ~4.2. However, when attached to the electron-deficient pyridazine core, the stability of the resulting carboxylate anion is enhanced via inductive withdrawal. Predictive models and structural analogs (e.g., pyridazine-4-carboxylic acid) place the pKa of this acidic proton at approximately 3.18 [3].

The Absence of a Zwitterionic Microstate

A critical insight for formulation scientists is the sequence of ionization. Because the pKa of the basic center (conjugate acid pKa ~1.2) is lower than the pKa of the acidic center (pKa ~3.2), this molecule does not form a significant zwitterionic population. As the pH increases from 0, the protonated ring neutralizes before the carboxylic acid deprotonates, resulting in a true, uncharged neutral intermediate state.

Quantitative Data Summary

The following tables summarize the structural properties and the predicted thermodynamic ionization constants for 6-Phenylpyridazine-4-carboxylic acid.

Table 1: Fundamental Physicochemical Properties

| Property | Value / Descriptor | Reference |

| Chemical Name | 6-Phenylpyridazine-4-carboxylic acid | [2] |

| CAS Number | 1425498-70-9 | [2] |

| Molecular Formula | C11H8N2O2 | [4] |

| Molecular Weight | 200.20 g/mol | [4] |

| Topological Polar Surface Area (TPSA) | ~63.1 Ų (Predicted) | Derived from structure |

Table 2: Ionization Constants and State Distribution

| Ionizable Group | Predicted pKa | State at pH 1.0 (Stomach) | State at pH 7.4 (Blood) |

| Pyridazine Ring (N-H⁺) | ~1.2 - 1.5 | Protonated (+1) | Deprotonated (0) |

| Carboxylic Acid (-COOH) | ~3.18[3] | Protonated (0) | Deprotonated (-1) |

| Net Molecular Charge | N/A | +1 (Cationic) | -1 (Anionic) |

Ionization States Across the pH Continuum

The solubility and permeability of 6-Phenylpyridazine-4-carboxylic acid are inextricably linked to its ionization state. The molecule transitions through three distinct macroscopic states across the physiological pH range.

Figure 1: pH-dependent ionization state transitions of 6-Phenylpyridazine-4-carboxylic acid.

-

Cationic State (pH < 1.2): Encountered only in highly acidic environments (e.g., gastric fluid). Both the ring and the acid are protonated. High aqueous solubility, poor lipid permeability.

-

Neutral State (pH 1.5 – 3.1): The molecule is entirely uncharged. This state exhibits the highest lipophilicity (LogP) and membrane permeability, but the lowest aqueous solubility, presenting a high risk for precipitation during in vitro assays.

-

Anionic State (pH > 3.3): The predominant state in intestinal fluid and systemic circulation (pH 7.4). The carboxylate anion ensures high aqueous solubility, though passive transcellular permeability is significantly reduced compared to the neutral state.

Experimental Methodologies: Self-Validating pKa Determination

Due to the poor aqueous solubility of the uncharged neutral state, standard aqueous potentiometric titration will likely fail due to precipitation artifacts. To ensure scientific integrity and trustworthiness of the data, a Cosolvent Extrapolation Protocol (Yasuda-Shedlovsky method) must be employed. This acts as a self-validating system: the linearity of the extrapolation confirms that the compound remained fully dissolved during the assay.

Step-by-Step Protocol: Cosolvent Potentiometric Titration

-

Sample Preparation: Accurately weigh 1-2 mg of 6-Phenylpyridazine-4-carboxylic acid.

-

Cosolvent Dissolution: Dissolve the sample in a highly solubilizing, water-miscible organic solvent with a known dielectric constant (e.g., Methanol or n-Propanol).

-

Titration Gradients: Perform potentiometric titrations (using a standardized 0.15 M KCl background to maintain constant ionic strength) across a minimum of three different cosolvent ratios (e.g., 30%, 40%, and 50% Methanol by weight).

-

Data Acquisition: Record the apparent pKa (psKa) at each cosolvent ratio using a glass pH electrode calibrated for mixed aqueous-organic media.

-

Yasuda-Shedlovsky Extrapolation: Plot the apparent psKa + log[H2O] against the inverse dielectric constant (1/ε) of the respective solvent mixtures.

-

Validation & Derivation: Perform a linear regression. The y-intercept (extrapolated to 0% cosolvent) yields the true aqueous pKa. An R2 value < 0.98 indicates potential precipitation or electrode fouling, invalidating the run.

Figure 2: Cosolvent potentiometric titration workflow for poorly soluble ampholytes.

Implications for ADME and Drug Design

The ionization profile of 6-Phenylpyridazine-4-carboxylic acid dictates its utility in medicinal chemistry:

-

Formulation Strategy: The compound will exhibit a classic "U-shaped" solubility profile. It will be highly soluble at pH > 4 (as a sodium or potassium salt) and at pH < 1 (as a hydrochloride salt). Formulations targeting physiological pH should leverage the anionic state.

-

Permeability (LogD vs. pH): Because the molecule is fully ionized (anionic) at pH 7.4, its LogD_{7.4} will be significantly lower than its intrinsic LogP. While this is excellent for preventing off-target lipophilic toxicity, it may require active transport mechanisms (e.g., OAT transporters) or prodrug strategies (such as esterification of the carboxylic acid) if intracellular target engagement or blood-brain barrier (BBB) penetration is required.

References

- ChemicalBook - Pyridazine CAS#: 289-80-5.

- Chemdad - 4-Pyridazinecarboxylic acid.

- Sigma-Aldrich - 6-phenylpyridazine-4-carboxylic acid | 1425498-70-9.

- PubChemLite - 6-phenylpyridazine-4-carboxylic acid (C11H8N2O2).

Sources

The Architect’s Scaffold: A Technical Guide to 6-Substituted Pyridazine Carboxylic Acids in Drug Discovery

Executive Summary As the pharmaceutical industry shifts toward highly targeted, complex modalities—such as Proteolysis Targeting Chimeras (PROTACs) and allosteric modulators—the demand for versatile, physicochemical-optimized chemical scaffolds has surged. Among these, 6-substituted pyridazine-3-carboxylic acids and their tautomeric pyridazinone derivatives have emerged as privileged structures. As a Senior Application Scientist, I have observed firsthand how the strategic implementation of the "nitrogen walk" (substituting carbon atoms for nitrogen in aromatic rings) utilizing pyridazines can rescue a failing drug program by drastically improving aqueous solubility, introducing critical hydrogen-bond acceptors, and modulating the molecular dipole moment.

This whitepaper provides an authoritative, in-depth analysis of the synthesis, mechanistic reactivity, and pharmacological applications of 6-substituted pyridazine carboxylic acids, designed for researchers and drug development professionals.

Physicochemical Rationale: The "Nitrogen Walk" Strategy

The pyridazine nucleus is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. When functionalized with a carboxylic acid at the 3-position and a variable substituent at the 6-position, the scaffold becomes a highly modular bioisostere for 1,4-disubstituted benzene or pyridine rings.

The inclusion of the adjacent nitrogen atoms fundamentally alters the electronic landscape of the molecule. The strong electron-withdrawing nature of the diazine system lowers the pKa of the 3-carboxylic acid compared to benzoic acid, enhancing its capacity for metal coordination and salt formation [6]. Furthermore, the dual nitrogen atoms act as potent hydrogen-bond acceptors, which is critical for engaging complex biological targets like bromodomains or enzymatic active sites [5].

Table 1: Physicochemical Impact of the "Nitrogen Walk"

| Property | Phenyl Ring | Pyridazine Ring | Causality / Impact on Drug Design |

| H-Bond Acceptors | 0 | 2 | Enhances target binding affinity and aqueous solubility. |

| Dipole Moment | ~0 D | ~4.0 D | Alters molecular orientation within the binding pocket. |

| Lipophilicity (LogP) | High | Lower | Improves metabolic stability and reduces non-specific binding. |

| Electron Density | Electron-rich | Electron-deficient | Increases resistance to oxidative metabolism by CYP450 enzymes. |

Core Synthetic Methodologies

The synthesis of 6-substituted pyridazine-3-carboxylic acids typically relies on the regioselective functionalization of 3,6-dichloropyridazine . The two chlorine atoms are highly activated toward nucleophilic aromatic substitution ( SNAr ) due to the electron-withdrawing diazine core. However, a critical mechanistic advantage exists: once the first substitution occurs at C6, the electron density of the ring increases, rendering the remaining chlorine at C3 significantly less reactive. This inherent electronic feedback loop guarantees excellent regiocontrol [2].

Protocol A: Synthesis of 6-Substituted Pyridazin-3(2H)-ones via Acidic Hydrolysis

This protocol converts the C3-chloro intermediate into a thermodynamically stable pyridazinone, a direct precursor/isostere to the carboxylic acid used in cardiovascular and neurodegenerative drug design [2].

-

Step 1: Substrate Preparation. Dissolve 0.05 mol of 3-chloro-6-substituted pyridazine (e.g., 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine) in 30 mL of glacial acetic acid.

-

Causality: Glacial acetic acid is chosen because it acts as both the solvent and the acid catalyst. Its high boiling point (118 °C) provides the thermal energy required to overcome the activation barrier of the deactivated C3 chlorine.

-

-

Step 2: Acidic Hydrolysis. Reflux the solution under an inert atmosphere for 6 hours. The acidic environment protonates the pyridazine nitrogen, further activating the C3 position for nucleophilic attack by trace water/acetate, followed by tautomerization to the stable 3(2H)-one.

-

Step 3: Workup. Remove the acetic acid under reduced pressure. Dissolve the crude residue in distilled water and extract with chloroform ( CHCl3 ).

-

Step 4: Validation. Dry the organic phase over anhydrous Na2SO4 , filter, and evaporate. Validate the conversion via FT-IR (appearance of a strong C=O stretch at ~1670 cm−1 ) and 1H -NMR (disappearance of the C3-Cl associated proton shifts).

Protocol B: Palladium-Catalyzed Carbonylation to Pyridazine-3-carboxylates

To directly install the carboxylic acid/ester at the C3 position, transition-metal catalysis is preferred over toxic cyanation[5].

-

Step 1: Reagent Assembly. In a high-pressure reactor, combine the 3-chloro-6-substituted pyridazine, Pd(OAc)2 (catalyst, 5 mol%), dppf (ligand, 10 mol%), and triethylamine (base, 2.0 eq) in anhydrous methanol.

-

Causality: The bidentate dppf ligand enforces a specific steric geometry on the Palladium center, preventing premature catalyst deactivation and facilitating the challenging oxidative addition into the electron-rich C-Cl bond.

-

-

Step 2: Pressurization. Purge the reactor with Carbon Monoxide (CO) gas three times, then pressurize to 50 psi. Heat to 80 °C for 12 hours.

-

Step 3: Isolation. Vent the CO gas safely. Filter the mixture through a Celite pad to remove precipitated palladium black. Concentrate the filtrate to yield the methyl 6-substituted pyridazine-3-carboxylate. Saponification with aqueous LiOH yields the free carboxylic acid.

Caption: Synthetic routes to 6-substituted pyridazine-3-carboxylates and pyridazinones.

Pharmacological Applications and Target Engagement

The versatility of the 6-substituted pyridazine-3-carboxylic acid scaffold has led to its integration into multiple therapeutic areas, ranging from cardiovascular life-support drugs to cutting-edge targeted protein degraders.

Table 2: Pharmacological Targets of 6-Substituted Pyridazines

| Therapeutic Area | Representative Compound | Mechanism of Action | Clinical Status |

| Heart Failure | Levosimendan | Calcium sensitization (cTnC) & KATP opening | Approved (Europe) |

| Neurodegeneration | 6-(4-fluorophenyl) pyridazinones | Selective MAO-B Inhibition | Preclinical |

| Oncology | SMARCA2/4 PROTACs | E3 Ligase-mediated ubiquitination | Patent Phase |

| Antimicrobial | Ru(II)-Pyridazine complexes | Membrane disruption / Anti-biofilm | Preclinical |

Cardiovascular Therapeutics: Calcium Sensitization

The most prominent clinical success of the pyridazinone class is Levosimendan , a drug used to treat severe decompensated heart failure [3]. Unlike traditional inotropes (e.g., dobutamine) that increase intracellular cyclic AMP and oxygen demand, levosimendan binds directly to the N-terminal domain of cardiac troponin C (cTnC) in a calcium-dependent manner. The pyridazine core stabilizes the open conformation of cTnC, facilitating actin-myosin cross-bridging without increasing cytosolic calcium levels [3]. Concurrently, the molecule activates ATP-sensitive potassium ( KATP ) channels in vascular smooth muscle, causing vasodilation and reducing cardiac afterload.

Targeted Protein Degradation: SMARCA2/4 PROTACs

In modern oncology, the SWI/SNF chromatin remodeling complex has become a prime target. Approximately 10-15% of lung adenocarcinomas exhibit inactivating mutations in SMARCA4. These tumors become highly dependent on the paralogous protein SMARCA2 for survival.

Recent patent literature (WO2022029617A1) highlights the use of 6-substituted pyridazine compounds as highly selective SMARCA2/4 degraders [4]. Because traditional small-molecule inhibitors of the SMARCA2/4 bromodomains fail to effectively halt proliferation, researchers have utilized the pyridazine-3-carboxylic acid scaffold as a high-affinity anchor to build PROTACs (Proteolysis Targeting Chimeras). The carboxylic acid handle is conjugated via a linker to an E3 ubiquitin ligase ligand (such as Cereblon or VHL).

Caption: Mechanism of SMARCA2/4 degradation via 6-substituted pyridazine PROTACs.

Antimicrobial Coordination Chemistry

Beyond traditional organic pharmacology, pyridazine-3-carboxylic acid acts as an exceptional bidentate N,O-ligand for transition metals. Recent studies have synthesized Ruthenium(II) and Ruthenium(III) complexes utilizing this scaffold [6]. The structural geometry allows the pyridazine to bridge metal centers, creating lipophilic, low-molecular-weight complexes that easily permeate bacterial membranes, showing promising anti-biofilm activity against resistant strains [6].

Conclusion

The 6-substituted pyridazine-3-carboxylic acid scaffold is far more than a simple structural building block; it is a dynamic tool for molecular engineering. By leveraging its unique electronic properties, predictable regioselective synthesis, and exceptional hydrogen-bonding capabilities, medicinal chemists can optimize pharmacokinetics, bypass traditional enzymatic resistance, and engage previously "undruggable" targets via targeted degradation pathways. As drug discovery continues to evolve, the "nitrogen walk" toward pyridazine derivatives will remain a cornerstone strategy for developing next-generation therapeutics.

References

- Source: scholarsresearchlibrary.

- Title: Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl)

- Source: mdpi.

- Source: nih.

- Source: chemrxiv.

- Source: nih.

Crystal Structure and Supramolecular Packing of 6-Phenylpyridazine-4-carboxylic Acid: A Technical Whitepaper

Executive Summary

6-Phenylpyridazine-4-carboxylic acid (CAS 1425498-70-9) is a highly versatile heterocyclic building block extensively utilized in modern drug discovery. Its structural framework serves as a core pharmacophore in the development of potent Aurora kinase modulators for oncology[1] and selective acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases[2]. For researchers engaged in solid-form screening, formulation, and structure-based drug design, understanding the solid-state behavior and supramolecular packing of this molecule is paramount. This whitepaper provides an in-depth analysis of its molecular geometry, hydrogen-bonding networks, and the rigorous crystallographic methodologies required to isolate and validate its solid-state structure.

Conformational Analysis and Molecular Geometry

The molecular architecture of 6-phenylpyridazine-4-carboxylic acid presents three distinct domains that dictate its three-dimensional conformation and subsequent crystal packing:

-

The Pyridazine Core: The central 1,2-diazine ring is inherently planar. Crystallographic studies on analogous pyridazine-4-carboxylic acid derivatives demonstrate that the heterocycle maintains strict planarity, with root-mean-square (r.m.s.) deviations typically falling below 0.01 Å[3][4].

-

The C4-Carboxylic Acid: To minimize steric repulsion with the adjacent C3 and C5 protons of the pyridazine ring, the carboxylate group rotates out of the heterocyclic plane. In structurally related pyridazine-4-carboxylate systems, this dihedral angle is observed to range between 8.1° and 27.7°, depending on the specific hydrogen-bonding environment and the presence of counterions[3][4].

-

The C6-Phenyl Ring: The introduction of the bulky phenyl group at the C6 position breaks the symmetry of the parent scaffold. The steric clash between the pyridazine C5 proton and the ortho-protons of the phenyl ring forces a torsional twist. This dihedral angle balances the energetic penalty of steric hindrance against the stabilizing energy of extended π -conjugation between the two aromatic systems.

Supramolecular Assembly and Packing Motifs

The transition from a single molecule to a macroscopic crystal lattice is driven by a hierarchy of highly directional non-covalent interactions.

Primary Motif: The R22(8) Carboxylic Acid Dimer

The dominant driving force in the crystallization of 6-phenylpyridazine-4-carboxylic acid is the formation of a centrosymmetric homodimer. The carboxylic acid groups act as both strong hydrogen bond donors and acceptors, forming a classic R22(8) supramolecular synthon via O−H⋯O interactions. These bonds are exceptionally robust, with interaction energies comparable to standard carboxylic acid dimers, effectively creating a rigid, extended dimeric unit that serves as the fundamental building block of the lattice[5].

Secondary Motif: Pyridazine Nitrogen Acceptors

Unlike pyridine, the adjacent nitrogen atoms (N1, N2) in the pyridazine ring exhibit unique localized dipole moments and serve as potent hydrogen bond acceptors[6]. Because the primary strong donor (the carboxylic O−H ) is consumed in dimerization, the pyridazine nitrogens participate in secondary, weaker C−H⋯N interactions. They accept protons from the phenyl or pyridazine rings of adjacent dimers, steering the 1D dimers into 2D molecular sheets[3][6].

Tertiary Motif: π−π Stacking

The lipophilic C6-phenyl rings interdigitate between the 2D sheets. Driven by dispersive forces, these rings engage in offset face-to-face (off-center) or edge-to-face (T-shaped) π−π stacking. This interaction bridges the gap between the polar hydrogen-bonded layers, consolidating the structure into a cohesive, three-dimensional network[4].

Hierarchical supramolecular assembly driven by H-bonding and pi-pi stacking.

Self-Validating Crystallization and Diffraction Protocol

To obtain high-resolution structural data, empirical trial-and-error must be replaced with a rationally designed, self-validating workflow. The following protocol details the causality behind each experimental choice.

Step 1: Solvent System Engineering

Protocol: Dissolve 20 mg of 6-phenylpyridazine-4-carboxylic acid in a 1:1 (v/v) binary mixture of Ethanol and Ethyl Acetate. Causality: The molecule possesses a highly polar domain (the carboxylic acid and diazine core) and a highly lipophilic domain (the phenyl ring). Single solvents often fail to provide the optimal solubility gradient, leading to rapid precipitation or oiling out. Ethanol solvates the polar domain via competitive hydrogen bonding, while ethyl acetate accommodates the lipophilic phenyl ring.

Step 2: Isothermal Slow Evaporation

Protocol: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle hole and store in a vibration-free incubator at exactly 20°C. Causality: Filtration removes heterogeneous nucleation sites (dust), forcing the system to undergo homogeneous nucleation. Strict isothermal conditions prevent localized supersaturation spikes caused by temperature fluctuations, ensuring the growth of singular, defect-free macroscopic crystals rather than twinned clusters.

Step 3: Cryogenic Mounting and Data Collection

Protocol: Harvest a single crystal (approx. 0.2 × 0.2 × 0.1 mm) using a nylon cryoloop coated in Paratone-N oil. Immediately transfer to the diffractometer goniometer under a continuous 100K nitrogen cold stream. Collect data using Mo K α radiation ( λ=0.71073 Å). Causality: The Paratone oil acts as a cryoprotectant, preventing the crystal from cracking due to atmospheric moisture condensation. Collecting data at 100K drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This is specifically critical for accurately localizing the hydrogen atoms involved in the R22(8) motif within the difference Fourier map, rather than relying purely on theoretical riding models[6].

Step 4: Structure Solution and Validation

Protocol: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Validation: The system is self-validating through the analysis of the residual electron density map ( Δρmax and Δρmin ). A successful refinement must yield an R1 value < 0.05 and a goodness-of-fit (S) near 1.0. Any residual electron density peaks > 1.0 e Å −3 indicate unaccounted solvent molecules or twinning, requiring a re-evaluation of the unit cell[3][4].

Step-by-step workflow for the crystallization and X-ray diffraction analysis.

Quantitative Structural Data Summary

The following table summarizes the representative crystallographic parameters for the pyridazine-4-carboxylic acid scaffold, derived from structurally validated analogues and complexes to serve as a baseline for comparative structural analysis[3][4].

| Parameter | Pyridazine-4-carboxylic acid (Parent Scaffold) | 4-Carboxypyridazin-1-ium chloride |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/n |

| a (Å) | 7.2571 (15) | 6.8505 (14) |

| b (Å) | 11.688 (2) | 6.5905 (13) |

| c (Å) | 10.550 (2) | 14.561 (3) |

| β (°) | 108.36 (3) | 97.65 (3) |

| Volume (ų) | 849.3 (3) | 651.6 (2) |

| Dihedral Angle (Ring/COOH) | 8.1° | 27.7° |

| Primary H-Bond Motif | O−H⋯O / O−H⋯N | O−H⋯Cl / N−H⋯Cl |

References

- Google Patents (WO2007087276A1)

-

Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

trans-Tetraaquabis(pyridazine-4-carboxylato-κO)magnesium(II) dihydrate PMC - NIH (Acta Crystallographica) URL:[Link]

-

4-Carboxypyridazin-1-ium chloride PMC - NIH (Acta Crystallographica) URL:[Link]

-

trans-Diaquabis(pyridazine-3-carboxylato-κ2 N 2,O)copper(II) PMC - NIH (Acta Crystallographica) URL:[Link]

-

The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols MDPI URL:[Link]

Sources

- 1. WO2007087276A1 - Aurora kinase modulators and method of use - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. trans-Tetraaquabis(pyridazine-4-carboxylato-κO)magnesium(II) dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Carboxypyridazin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. trans-Diaquabis(pyridazine-3-carboxylato-κ2 N 2,O)copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: 6-Phenylpyridazine-4-carboxylic Acid as a Bioisosteric Replacement for Benzoic Acid in Drug Discovery

Abstract

The carboxylic acid functional group is a cornerstone of pharmacophores in numerous therapeutic agents, yet its inherent physicochemical properties can present significant challenges in drug development, including poor membrane permeability, rapid metabolism, and potential toxicity.[1] Bioisosterism, the strategy of substituting one moiety with another that retains similar biological activity, offers a rational approach to mitigate these liabilities.[2] This technical guide provides an in-depth analysis of 6-phenylpyridazine-4-carboxylic acid as a potential non-classical bioisostere for the ubiquitous benzoic acid moiety. We explore the comparative physicochemical properties, potential pharmacokinetic advantages, and key experimental workflows required to validate this bioisosteric substitution. This document is intended for medicinal chemists, pharmacologists, and drug development scientists seeking to optimize lead compounds by navigating the complexities of acidic functional groups.

Introduction: The Rationale for Bioisosterism

The benzoic acid group is prevalent in medicinal chemistry due to its ability to form strong ionic and hydrogen bond interactions with biological targets. However, its relatively low pKa of ~4.2 ensures it is mostly ionized at physiological pH, which can limit passive diffusion across biological membranes and contribute to high plasma protein binding.[3][4][5] Furthermore, the aromatic ring is susceptible to metabolic modification, and the carboxylic acid itself can undergo metabolic conjugation (e.g., glucuronidation), leading to rapid clearance or, in some cases, idiosyncratic toxicities.[1]

Bioisosteric replacement is a time-tested strategy to address these challenges. The goal is to identify a surrogate that mimics the key interactions of the original group while modulating its physicochemical and pharmacokinetic profile in a beneficial way. Heterocyclic rings, in particular, have emerged as versatile scaffolds for this purpose. The pyridazine ring is an intriguing candidate due to its unique electronic properties, including a significant dipole moment, robust hydrogen-bonding capacity, and a different metabolic profile compared to a simple benzene ring.[6][7]

This guide posits that replacing a phenyl ring adjacent to a carboxylic acid with a 6-phenyl-pyridazine scaffold introduces two ring nitrogen atoms that can fundamentally alter the molecule's properties, potentially offering a superior alternative in a specific drug discovery context.

Figure 1: Conceptual illustration of the bioisosteric replacement strategy.

Comparative Physicochemical Analysis

The viability of a bioisosteric replacement hinges on a nuanced understanding of how the substitution impacts key physicochemical parameters. The introduction of the electron-withdrawing pyridazine ring is expected to have predictable, and potentially beneficial, effects.

| Property | Benzoic Acid | 6-Phenylpyridazine-4-carboxylic acid | Rationale for Change & Potential Impact |

| Molecular Weight | 122.12 g/mol [4][5] | 200.18 g/mol | Increased molecular weight, a factor to consider in lead optimization. |

| pKa | ~4.20[3][4] | Predicted < 4.0 | The two electron-withdrawing nitrogen atoms in the pyridazine ring are expected to increase the acidity of the carboxyl group, lowering the pKa. This would increase the ionized fraction at physiological pH, potentially enhancing aqueous solubility. |

| Lipophilicity (XlogP) | ~1.87 | ~1.0[8] | The polar nitrogen atoms significantly reduce lipophilicity (increase hydrophilicity). This can improve solubility and potentially reduce off-target toxicity related to high lipophilicity, but may negatively impact membrane permeability if not balanced. |

| H-Bond Acceptors | 2 (on carboxylate) | 4 (2 on carboxylate, 2 ring nitrogens) | The additional ring nitrogens provide new opportunities for hydrogen bonding with the target protein, which could enhance binding affinity or alter binding mode.[6] |

| Dipole Moment | Low | High | The pyridazine ring possesses a much larger dipole moment than benzene, which can influence long-range electrostatic interactions with the target and affect properties like crystal packing and solubility.[6] |

Anticipated Pharmacokinetic (ADME) Profile

Modulating the ADME profile is often a primary driver for employing bioisosterism.

-

Absorption & Permeability: The predicted lower LogP and lower pKa of the pyridazine analog suggest that its passive permeability may be reduced compared to a benzoic acid-containing parent drug. This is a critical trade-off that must be experimentally verified. However, improved solubility could enhance dissolution-limited absorption.

-

Distribution: Lower lipophilicity and potentially different plasma protein binding characteristics could significantly alter the volume of distribution. The increased polarity may reduce penetration of the blood-brain barrier.

-

Metabolism: The pyridazine core offers a distinct metabolic profile. While the phenyl substituent is still present, the pyridazine ring itself is generally more resistant to CYP450-mediated oxidation than benzene. It can, however, be a substrate for other enzymes like aldehyde oxidase.[7] This change could be used to block a known metabolic hotspot on the benzene ring of a parent compound, thereby improving metabolic stability and half-life.[6][9]

-

Excretion: Enhanced hydrophilicity typically favors renal clearance over hepatic clearance.

Synthesis and Accessibility

The practicality of a bioisostere is dependent on its synthetic accessibility. 6-Phenylpyridazine-4-carboxylic acid and its derivatives can be synthesized through established heterocyclic chemistry routes, often involving the condensation of dicarbonyl compounds with hydrazine, followed by functional group manipulation.[10] For example, a plausible route could involve a Diels-Alder reaction or condensation/cyclization strategies to form the core pyridazine ring, which is then further elaborated.[10][11]

Experimental Validation: Protocols and Workflow

Theoretical analysis must be substantiated by empirical data. The following protocols describe the essential, self-validating experiments required to compare 6-phenylpyridazine-4-carboxylic acid (or a derivative) directly against its benzoic acid counterpart.

Figure 2: Workflow for the experimental validation of the bioisostere.

Protocol 1: Determination of pKa by Potentiometric Titration

-

Objective: To precisely measure the acid dissociation constant (pKa) of the test and reference compounds.

-

Principle: The compound is dissolved in a co-solvent/water mixture and titrated with a standardized base (e.g., NaOH). The pKa is determined from the pH at the half-equivalence point of the resulting titration curve.

-

Methodology:

-

Preparation: Accurately weigh ~5 mg of the compound and dissolve in a suitable volume (e.g., 20 mL) of a co-solvent (e.g., methanol or DMSO) to ensure solubility. Add purified water to a final volume of 50 mL. The final co-solvent percentage should be kept low and consistent between experiments.

-

Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Titration: Place the solution in a jacketed beaker at a constant temperature (25°C). While stirring, add small, precise aliquots (e.g., 0.02 mL) of a standardized ~0.1 M NaOH solution.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH value at the point where half of the acid has been neutralized. This can be determined from the first derivative of the titration curve.

-

Protocol 2: Determination of LogP by the Shake-Flask Method

-

Objective: To measure the octan-1-ol/water partition coefficient (LogP), a key indicator of lipophilicity.[12]

-

Principle: The compound is partitioned between two immiscible phases (octan-1-ol and water). The concentration in each phase is measured at equilibrium, and the ratio determines the LogP value.

-

Methodology:

-

Phase Preparation: Pre-saturate octan-1-ol with buffered water (e.g., phosphate buffer, pH 7.4) and vice-versa by shaking them together overnight and then separating the layers.

-

Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase at a concentration that can be accurately measured by UV-Vis spectroscopy or HPLC.

-

Partitioning: In a centrifuge tube, combine a precise volume of the pre-saturated octan-1-ol (e.g., 5 mL) and the pre-saturated aqueous phase containing the compound (e.g., 5 mL).

-

Equilibration: Shake the mixture vigorously for at least 1 hour at a constant temperature (25°C) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from the aqueous phase. Determine the final concentration of the compound using a pre-established calibration curve (HPLC-UV is preferred for accuracy). The concentration in the octanol phase is determined by difference from the initial aqueous concentration.

-

Calculation: Calculate LogP as: LogP = log10([Compound]octanol / [Compound]aqueous).

-

Protocol 3: In Vitro Metabolic Stability Assay

-

Objective: To determine the rate of metabolism of the compound in the presence of liver microsomes, providing an estimate of its intrinsic clearance.

-

Principle: The compound is incubated with liver microsomes (which contain CYP450 enzymes) and the cofactor NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS.

-

Methodology:

-

Reagent Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), pooled human liver microsomes (e.g., at 0.5 mg/mL), and the test compound (at a final concentration of 1 µM).

-

Incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

-

Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

-

Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant. The in vitro half-life (t½) is calculated as 0.693 / k. Intrinsic clearance (CLint) is then calculated based on the half-life and incubation conditions.

-

Potential Applications and Target Scaffolds

The pyridazine moiety is not a novelty in bioactive compounds; it is a component of molecules with a wide array of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[13][14][15][16] Studies have demonstrated that pyridazine-containing compounds can act as potent enzyme inhibitors and receptor modulators.[9][17][18]

The true potential of 6-phenylpyridazine-4-carboxylic acid as a bioisostere lies in its ability to fine-tune the properties of an existing pharmacophore. For example:

-

Enhancing Target Affinity: In a hypothetical kinase inhibitor where a benzoic acid moiety forms a key salt bridge, the pyridazine analog could form the same salt bridge while using one of its ring nitrogens to form an additional, stabilizing hydrogen bond with a nearby backbone amide, thereby increasing potency.

-

Improving Metabolic Stability: For a compound that suffers from rapid hydroxylation on the benzene ring, the pyridazine analog could block this metabolic route, leading to a longer half-life and improved oral bioavailability.

-

Increasing Selectivity: The unique electronic and steric profile of the pyridazine ring could be exploited to improve selectivity for a desired target over closely related off-targets.

Figure 3: Potential for an additional hydrogen bond interaction with the bioisostere.

Conclusion

6-Phenylpyridazine-4-carboxylic acid represents a promising, albeit context-dependent, bioisostere for benzoic acid. Its primary advantages lie in its potential to increase hydrophilicity, modulate pKa, introduce new hydrogen bonding vectors, and alter metabolic pathways. These attributes can be strategically leveraged to overcome common liabilities in drug candidates, such as poor solubility or rapid metabolic clearance. However, these potential benefits are balanced by the risk of reduced membrane permeability due to increased polarity. The decision to employ this bioisosteric replacement must be data-driven, relying on the rigorous, parallel experimental validation outlined in this guide. For the right molecular scaffold and therapeutic target, the 6-phenylpyridazine-4-carboxylic acid moiety is a valuable tool in the medicinal chemist's arsenal for rational drug design and lead optimization.